Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate
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Overview
Description
Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate, also known as ethyl β-alaninedicarboxylate or simply ethyl β-alanine, is a derivative of the non-essential amino acid β-alanine. It has a molecular weight of 203.2 . The compound is a solid with a melting point of 120 - 122 .
Molecular Structure Analysis
The linear formula of Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate is C7H13N3O4 . The InChI code is 1S/C7H13N3O4/c1-3-14-6(11)4-5(8)9-10-7(12)13-2/h4,9H,3,8H2,1-2H3,(H,10,12) .Physical And Chemical Properties Analysis
Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate is a solid with a melting point of 120 - 122 . Its molecular weight is 203.2 .Scientific Research Applications
Crystal Packing and Interactions
Ethyl derivatives, including Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate, have been studied for their unique crystal packing interactions. These compounds utilize rare N⋯π and O⋯π interactions, forming distinct structural motifs like zigzag double-ribbons and 1-D double-columns. These interactions are significant in the study of molecular assembly and crystal engineering (Zhang, Wu, & Zhang, 2011).
Spectroscopic and Diffractometric Study
Ethyl derivatives have been characterized using spectroscopic and diffractometric techniques to study polymorphism. This research is crucial in understanding the physical and chemical properties of these compounds, which is essential for their application in various fields, including pharmaceuticals and materials science (Vogt et al., 2013).
Synthesis and Characterization
Various ethyl derivatives have been synthesized and characterized to explore their potential applications. The synthesis involves interaction with different chemicals, leading to the formation of complex structures. These compounds are then characterized using different spectroscopic methods, providing insights into their molecular structures (Mohamed, 2021).
Biocatalysis
Ethyl derivatives are used as precursors in biocatalysis for synthesizing β-Substituted-γ-Amino Acids. This application is significant in producing optically active compounds, which are important in pharmaceuticals and asymmetric synthesis (Mukherjee & Martínez, 2011).
Synthetic Routes to Heterocyclic Systems
These compounds are also crucial in the synthesis of heterocyclic systems. Ethyl derivatives are used as starting materials in reactions leading to the formation of complex heterocyclic structures, which have wide applications in chemical research and drug development (Pirnat et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
ethyl (3Z)-3-amino-3-(methoxycarbonylhydrazinylidene)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3-14-6(11)4-5(8)9-10-7(12)13-2/h3-4H2,1-2H3,(H2,8,9)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBNFJJIWCHQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)OC)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate |
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